molecular formula C12H10N2O2 B14749652 2-Methyl-3-nitro-5-phenylpyridine

2-Methyl-3-nitro-5-phenylpyridine

Cat. No.: B14749652
M. Wt: 214.22 g/mol
InChI Key: XNDHHWDPGUBTBT-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-5-phenylpyridine is a pyridine derivative characterized by a nitro (-NO₂) group at position 3, a methyl (-CH₃) group at position 2, and a phenyl (-C₆H₅) substituent at position 4.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-3-nitro-5-phenylpyridine

InChI

InChI=1S/C12H10N2O2/c1-9-12(14(15)16)7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

XNDHHWDPGUBTBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-5-phenylpyridine typically involves nitration reactions. One common method is the nitration of 2-Methyl-5-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced waste generation . These methods often use catalysts and optimized reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitro-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-nitro-5-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-phenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares 2-methyl-3-nitro-5-phenylpyridine with structurally related pyridine compounds, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
This compound 2-CH₃, 3-NO₂, 5-C₆H₅ C₁₂H₁₀N₂O₂ 214.22 Not reported Inferred: Aromatic H (δ 7.2–8.5), CH₃ (δ 2.5–3.0)
2-Chloro-5-(4-substituted phenyl)pyridine 2-Cl, 5-C₆H₅-X (X = substituent) Varies 466–545 268–287 Aromatic H (δ 7.5–8.3), Cl substituent shifts (δ 3.8–4.2)
5-Methyl-2-(trifluoromethyl)pyridine 5-CH₃, 2-CF₃ C₇H₆F₃N 161.12 Not reported CF₃ (δ -63.0 in ¹⁹F NMR), CH₃ (δ 2.3)
2-Fluoro-5-(methylthio)pyridine 2-F, 5-SCH₃ C₆H₆FNS 143.18 Not reported F (δ -118 in ¹⁹F NMR), SCH₃ (δ 2.1)

Key Observations:

Substituent Effects on Reactivity and Stability :

  • The nitro group in this compound is a strong electron-withdrawing group, enhancing electrophilic substitution resistance compared to electron-donating groups (e.g., -CH₃ in 5-methyl-2-(trifluoromethyl)pyridine). This property is critical in medicinal chemistry for tuning metabolic stability .
  • Halogen substituents (e.g., Cl in 2-chloro-5-phenylpyridine analogs) increase molecular weight and polarity, often improving binding affinity in drug-receptor interactions but reducing solubility .

Spectroscopic Signatures :

  • ¹H NMR : Aromatic protons in nitro-substituted pyridines typically resonate downfield (δ 7.5–8.5) due to nitro-group deshielding. Methyl groups (e.g., 2-CH₃ in the target compound) appear near δ 2.5–3.0 .
  • ¹⁹F NMR : Fluorinated analogs (e.g., 2-fluoro-5-(methylthio)pyridine) exhibit distinct shifts (δ -118 to -63), useful for structural confirmation .

Thermal Properties: Melting points for nitro- and chloro-substituted pyridines (e.g., 268–287°C in ) are higher than non-polar analogs, reflecting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Biological Relevance: Nitro-substituted pyridines are often explored as antimicrobial or anticancer agents. For example, analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines show moderate activity against bacterial strains . Trifluoromethyl groups (e.g., in 5-methyl-2-(trifluoromethyl)pyridine) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

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